
JNJ-38158471
Overview
Description
3,4’-Dihydroxyflavone is a naturally occurring flavonoid compound known for its diverse biological activities. It is characterized by the presence of two hydroxyl groups at the 3’ and 4’ positions on the flavone backbone. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of neuroprotection, anti-inflammatory, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4’-Dihydroxyflavone can be synthesized through various chemical routes. One common method involves the reaction of 2-hydroxyacetophenone with 3,4-dihydroxybenzaldehyde in the presence of a base, followed by cyclization to form the flavone structure . The reaction typically requires conditions such as refluxing in ethanol and the use of catalysts like piperidine.
Industrial Production Methods: Industrial production of 3,4’-dihydroxyflavone often involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process may include steps like recrystallization and purification using chromatographic techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3,4’-Dihydroxyflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavones.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the flavone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Dihydroflavones.
Substitution: Various substituted flavones depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Mechanism of Action
The mechanism of action of 3,4’-dihydroxyflavone involves its interaction with various molecular targets and pathways:
Neuroprotection: It acts as an agonist of the tropomyosin receptor kinase B (TrkB), which is the main receptor for brain-derived neurotrophic factor (BDNF).
Anti-inflammatory: It inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, reducing the production of pro-inflammatory cytokines.
Antioxidant: It scavenges free radicals and chelates metal ions, thereby reducing oxidative stress.
Comparison with Similar Compounds
3,4’-Dihydroxyflavone can be compared with other similar flavonoid compounds:
4-Hydroxycoumarin: Although structurally different, it shares similar antioxidant properties but lacks the ability to chelate metal ions as effectively as 3,4’-dihydroxyflavone.
These comparisons highlight the unique properties of 3,4’-dihydroxyflavone, particularly its potent neuroprotective and anti-inflammatory effects.
Biological Activity
JNJ-38158471 is a selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, the process through which new blood vessels form from pre-existing vessels. This compound has garnered attention due to its potential therapeutic applications in treating various malignancies by targeting tumor-associated angiogenesis.
This compound acts primarily by inhibiting the autophosphorylation of VEGFR-2, thereby blocking downstream signaling pathways that promote endothelial cell proliferation and migration. This inhibition results in reduced angiogenesis and tumor growth. The compound has an IC50 value of 40 nM for VEGFR-2, indicating its potency as an inhibitor .
Key Features:
- Selectivity: this compound is highly selective for VEGFR-2, with minimal activity against VEGFR-1 and VEGFR-3 (>1 µM) and moderate activity against related kinases such as Ret (180 nM) and Kit (500 nM) .
- Oral Bioavailability: The compound is orally bioavailable, allowing for convenient administration in potential clinical settings .
In Vivo Efficacy
Research has demonstrated significant anti-tumor efficacy in various preclinical models:
- Tumor Models: In studies involving nude mice with human xenograft tumors (A431, HCT116, and A375), this compound treatment resulted in up to 90% inhibition of tumor growth .
- Tumor Growth Delay: Following the cessation of treatment, tumors exhibited prolonged growth delays, lasting up to four weeks post-treatment, suggesting durable effects on tumor progression .
- Polyp Formation: The compound also inhibited spontaneous polyp formation in the APC min-mouse model, indicating potential utility in colorectal cancer prevention .
Research Findings
The following table summarizes key findings from various studies on this compound:
Case Studies and Clinical Implications
While this compound is still under investigation, its biological activity suggests promising applications in oncology. The selectivity for VEGFR-2 may reduce side effects commonly associated with less selective kinase inhibitors, such as sorafenib.
Potential Applications:
- Solid Tumors: Given its efficacy in inhibiting tumor growth in xenograft models, this compound could be explored for treating solid tumors where angiogenesis is a key factor.
- Combination Therapy: Future studies may evaluate its use in combination with other therapies to enhance overall anti-tumor efficacy.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to validate JNJ-38158471’s selectivity for VEGFR-2 over related kinases (e.g., RET, c-Kit)?
- Methodological Answer : Use kinase profiling panels to assess inhibitory activity across a broad range of kinases. Competitive binding assays and structural modeling (e.g., molecular docking) can identify binding site interactions. Validate selectivity by comparing IC50 values for VEGFR-2 (40 nM), RET (180 nM), and c-Kit (500 nM) in parallel assays . Dose-dependent inhibition of phospho-VEGFR2 in HUVECs via Western blot (1–500 nM, 1-hour exposure) provides functional validation .
Q. Which in vitro and in vivo models are most relevant for studying this compound’s anti-angiogenic effects?
- Methodological Answer :
- In vitro: VEGF-stimulated HUVEC migration assays (50–1000 nM, 12–16 hours) to quantify inhibition of endothelial cell motility .
- In vivo: VEGF-induced corneal neovascularization in C57BL/6J mice (10–100 mg/kg orally, 6 days) and xenograft models (e.g., A431, HCT116 tumors) to evaluate dose-dependent tumor growth suppression .
Q. What assays are critical for assessing this compound’s mechanism of action in preclinical studies?
- Methodological Answer :
- Western blotting for phospho-VEGFR2 levels in HUVECs .
- Transwell migration assays to quantify VEGF-dependent endothelial cell movement .
- Toxicity screening (e.g., cell viability assays) to confirm lack of cytotoxicity in treated HUVECs .
Q. How do this compound’s physicochemical properties influence its bioavailability and experimental design?
- Methodological Answer : Its logP (4.05) and molecular weight (364.787 g/mol) suggest moderate lipophilicity, requiring formulation optimization for oral administration. Stability studies (2–8°C, protected from light) are critical for maintaining compound integrity during long-term in vivo experiments .
Q. What dosing regimens are reported for this compound in preclinical studies?
- Methodological Answer : In murine models, 10–200 mg/kg oral doses administered daily for 24 days showed dose-dependent tumor suppression without significant weight loss, suggesting tolerability. Higher doses (100 mg/kg) achieved 83% inhibition of corneal angiogenesis .
Advanced Research Questions
Q. How can researchers mitigate off-target effects of this compound given its activity against RET and c-Kit?
- Methodological Answer : Use isoform-specific inhibitors as negative controls in kinase assays. Employ CRISPR/Cas9 knockout models (e.g., RET-deficient cells) to isolate VEGFR-2-mediated effects. Pharmacodynamic biomarkers (e.g., phospho-RET vs. phospho-VEGFR2) can clarify target engagement in vivo .
Q. What strategies address contradictions between in vitro potency (IC50) and in vivo efficacy data?
- Methodological Answer : Conduct pharmacokinetic studies to measure plasma/tissue concentrations and correlate with target inhibition. Adjust dosing schedules to account for metabolic clearance. Use orthotopic tumor models to better replicate human pathophysiology .
Q. How should combination therapies involving this compound be designed to maximize synergistic effects?
- Methodological Answer : Screen combinatorial regimens with chemotherapeutics (e.g., platinum agents) or immunotherapies using Chou-Talalay synergy analysis. Prioritize agents with non-overlapping toxicity profiles and complementary mechanisms (e.g., anti-angiogenic + immune checkpoint inhibitors) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. For in vivo data, mixed-effects models account for inter-animal variability. Report 95% confidence intervals and use ANOVA with post-hoc tests for group comparisons .
Q. How can researchers identify predictive biomarkers for this compound responsiveness in heterogeneous tumors?
- Methodological Answer : Perform RNA sequencing or proteomic profiling of responder vs. non-responder tumors. Validate candidates (e.g., VEGF-A isoforms, VEGFR-2 expression) using immunohistochemistry or digital PCR in patient-derived xenografts .
Q. Methodological Considerations
- Data Reproducibility : Adhere to NIH guidelines for preclinical studies, including detailed reporting of animal husbandry, randomization, and blinding protocols .
- Conflict Resolution : For contradictory findings (e.g., variable IC50 values across studies), replicate experiments using standardized assay conditions and reference controls .
- Ethical Compliance : Obtain institutional approvals for animal studies and disclose all conflicts of interest per ICMJE guidelines .
Properties
IUPAC Name |
1-[4-[6-amino-5-[(E)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHCYTJNPVGSBZ-QPSGOUHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N/OC)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.